N-carbamoyl-2-(2-cyanophenoxy)propanamide
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Overview
Description
N-carbamoyl-2-(2-cyanophenoxy)propanamide is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol . This compound is known for its unique structure, which includes a carbamoyl group, a cyanophenoxy group, and a propanamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-(2-cyanophenoxy)propanamide typically involves the reaction of 2-cyanophenol with a suitable carbamoylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2-(2-cyanophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-carbamoyl-2-(2-cyanophenoxy)propanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-(2-cyanophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The cyanophenoxy group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-carbamoyl-2-(2-cyanophenoxy)ethanamide
- N-carbamoyl-2-(2-cyanophenoxy)butanamide
- N-carbamoyl-2-(2-cyanophenoxy)pentanamide
Uniqueness
N-carbamoyl-2-(2-cyanophenoxy)propanamide is unique due to its specific propanamide backbone, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
N-carbamoyl-2-(2-cyanophenoxy)propanamide |
InChI |
InChI=1S/C11H11N3O3/c1-7(10(15)14-11(13)16)17-9-5-3-2-4-8(9)6-12/h2-5,7H,1H3,(H3,13,14,15,16) |
InChI Key |
BDWQTDDWVSVDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)N)OC1=CC=CC=C1C#N |
Origin of Product |
United States |
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